![molecular formula C11H18N2O4S B13674503 1-[[2-(Boc-amino)ethyl]thio]pyrrolidine-2,5-dione](/img/structure/B13674503.png)
1-[[2-(Boc-amino)ethyl]thio]pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[2-(Boc-amino)ethyl]thio]pyrrolidine-2,5-dione is a compound that features a pyrrolidine-2,5-dione core structure with a Boc-protected aminoethylthio substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[2-(Boc-amino)ethyl]thio]pyrrolidine-2,5-dione typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to form Boc-protected aminoethylthio.
Formation of Pyrrolidine-2,5-dione: The pyrrolidine-2,5-dione core is synthesized through cyclization reactions involving appropriate precursors.
Thioether Formation: The Boc-protected aminoethylthio group is introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
化学反応の分析
Types of Reactions: 1-[[2-(Boc-amino)ethyl]thio]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolidine-2,5-dione core can be reduced to form pyrrolidine derivatives.
Substitution: The Boc-protected amino group can be deprotected and further functionalized through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Deprotection using trifluoroacetic acid (TFA) followed by nucleophilic reagents like alkyl halides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrolidine derivatives.
Substitution: Various functionalized pyrrolidine-2,5-dione derivatives.
科学的研究の応用
1-[[2-(Boc-amino)ethyl]thio]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of 1-[[2-(Boc-amino)ethyl]thio]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal a reactive amine, which can form covalent bonds with target proteins, thereby modulating their activity. The thioether group may also participate in redox reactions, influencing the compound’s biological activity.
類似化合物との比較
Pyrrolidine-2,5-dione: A simpler analog without the Boc-protected aminoethylthio group.
N-Boc-pyrrolidine: Contains a Boc-protected amino group but lacks the thioether functionality.
Thioether-containing pyrrolidines: Similar thioether functionality but different core structures.
Uniqueness: 1-[[2-(Boc-amino)ethyl]thio]pyrrolidine-2,5-dione is unique due to the combination of the Boc-protected aminoethylthio group and the pyrrolidine-2,5-dione core
特性
分子式 |
C11H18N2O4S |
|---|---|
分子量 |
274.34 g/mol |
IUPAC名 |
tert-butyl N-[2-(2,5-dioxopyrrolidin-1-yl)sulfanylethyl]carbamate |
InChI |
InChI=1S/C11H18N2O4S/c1-11(2,3)17-10(16)12-6-7-18-13-8(14)4-5-9(13)15/h4-7H2,1-3H3,(H,12,16) |
InChIキー |
OQPIXEARTJBOPS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCSN1C(=O)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Fluorobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13674441.png)
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B13674448.png)
![7-[(3Z)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B13674450.png)
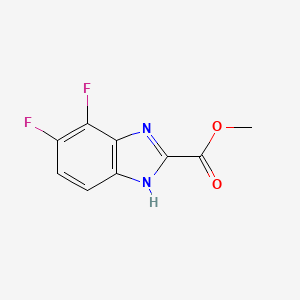
![7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13674466.png)
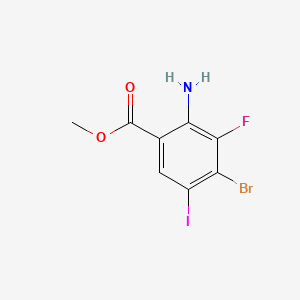
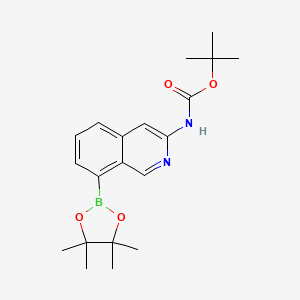
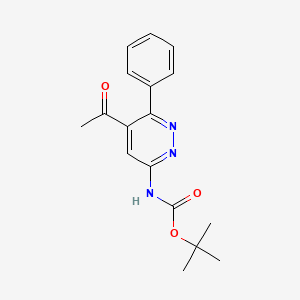


![1-[(3-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13674478.png)
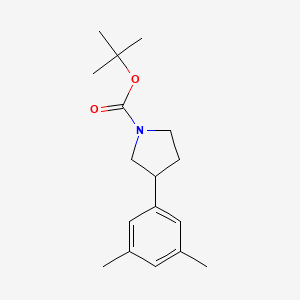
![(Z)-2-[(Z)-4-Decen-1-yl]-6-dodecenal](/img/structure/B13674485.png)
